3,5-Diamino-2-hydroxybenzoic acid
Overview
Description
3,5-Diamino-2-hydroxybenzoic acid, also known as 3,5-Diaminosalicylic acid, is an aromatic compound that belongs to a group of aminobenzoic acids . It has the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is an off-white or light brown crystalline powder .
Molecular Structure Analysis
The molecular structure of 3,5-Diamino-2-hydroxybenzoic acid consists of a benzene ring substituted with two amino groups and one hydroxy group . The InChI representation of the molecule isInChI=1S/C7H8N2O3/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2,10H,8-9H2, (H,11,12)
. Physical And Chemical Properties Analysis
3,5-Diamino-2-hydroxybenzoic acid has a molecular weight of 168.15 g/mol . It has a computed XLogP3-AA value of 0.3, indicating its relative lipophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 168.05349212 g/mol . Its topological polar surface area is 110 Ų .Scientific Research Applications
Synthesis of Homopolyimides
Homopolyimides based on 3,5-Diamino-2-hydroxybenzoic acid and different tetracarboxylic acid dianhydrides have been synthesized . The one-step high-temperature polycondensation in N-methyl-2-pyrrolidone has been used for the synthesis . The structure of the dianhydride affects the properties of the obtained polymers .
Manufacturing Thermostable Primary Coatings
The synthesized homopolyimides can be used in situ to manufacture highly thermostable primary coatings for quartz waveguides . This application is particularly useful in the field of optical communication.
Production of High-Tech Materials
Aromatic polyimides, which can be synthesized from 3,5-Diamino-2-hydroxybenzoic acid, show properties useful in modern high-tech areas . These include thermal stability, high mechanical characteristics at elevated and low temperatures, and radiation resistance .
Use in Electrical Insulation
Polyimides synthesized from 3,5-Diamino-2-hydroxybenzoic acid are used in the production of varnishes and films for electrical insulating purposes . This includes slot, wire, and cable insulation, ribbon conductors and cables, etc .
Use in Composite Materials
Polyimides are used as binders in the production of glass-reinforced and carbon-filled plastics, high-modulus composite materials, etc . They are also used as protective coatings for optical waveguides .
Use in Gas Separation
Carboxyl-containing polyimides, which can be synthesized from 3,5-Diamino-2-hydroxybenzoic acid, are of considerable interest for gas separation .
Use in Electrochemical Devices
Carboxyl-containing polyimides are also used in electrochemical devices .
8. Use in Aerogels and Other Applications Carboxyl-containing polyimides are used in aerogels and in designing composite materials for different applications .
properties
IUPAC Name |
3,5-diamino-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,8-9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQURVGSRQBOZEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578304 | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112725-89-0 | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112725-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,5-diamino-2-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIAMINO-2-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W94NS4S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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